Cas no 2229645-35-4 (1-(4-nitrobut-3-en-1-yl)pyrrolidine)
1-(4-nitrobut-3-en-1-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-nitrobut-3-en-1-yl)pyrrolidine
- 2229645-35-4
- EN300-1771416
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- Inchi: 1S/C8H14N2O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h4,8H,1-3,5-7H2/b8-4+
- InChI Key: BNBKPZFGLAFWFS-XBXARRHUSA-N
- SMILES: [O-][N+](/C=C/CCN1CCCC1)=O
Computed Properties
- Exact Mass: 170.105527694g/mol
- Monoisotopic Mass: 170.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.1Ų
1-(4-nitrobut-3-en-1-yl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771416-0.05g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-0.1g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 0.1g |
$755.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-0.25g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 0.25g |
$789.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-0.5g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-1.0g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1771416-2.5g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-5.0g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 5g |
$2485.0 | 2023-06-03 | ||
| Enamine | EN300-1771416-10.0g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 10g |
$3683.0 | 2023-06-03 | ||
| Enamine | EN300-1771416-1g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 1g |
$857.0 | 2023-09-20 | ||
| Enamine | EN300-1771416-5g |
1-(4-nitrobut-3-en-1-yl)pyrrolidine |
2229645-35-4 | 5g |
$2485.0 | 2023-09-20 |
1-(4-nitrobut-3-en-1-yl)pyrrolidine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-(4-nitrobut-3-en-1-yl)pyrrolidine
1-(4-Nitrobut-3-en-1-yl)pyrrolidine: A Comprehensive Overview
1-(4-Nitrobut-3-en-1-yl)pyrrolidine (CAS No. 2229645-35-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound, characterized by its unique structure featuring a pyrrolidine ring and a nitro-substituted allyl group, exhibits a wide range of applications and properties that make it an intriguing subject for researchers and industry professionals alike.
The molecular structure of 1-(4-nitrobut-3-en-1-yl)pyrrolidine is defined by its pyrrolidine core, which is a five-membered nitrogen-containing ring, and the 4-nitrobut-3-en-1-yl substituent attached to the nitrogen atom. This substituent introduces both electron-withdrawing nitro groups and conjugated double bonds, which significantly influence the compound's reactivity and electronic properties. The presence of the nitro group also imparts strong electron-withdrawing effects, making this compound highly reactive in various chemical transformations.
Recent studies have highlighted the potential of 1-(4-nitrobut-3-en-1-yl)pyrrolidine in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel polymers with tailored electronic properties. The compound's ability to undergo polymerization under specific conditions has opened new avenues for creating materials with applications in electronics, optics, and energy storage.
In the field of pharmacology, 1-(4-nitrobut-3-en-1-yl)pyrrolidine has shown promise as a bioactive molecule. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery efforts. Recent research has focused on its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. These findings underscore the importance of further exploring its pharmacokinetic and toxicological profiles to assess its suitability as a therapeutic agent.
The synthesis of 1-(4-nitrobut-3-en-1-yl)pyrrolidine involves a series of well-established organic reactions. Typically, the compound is prepared through nucleophilic substitution or coupling reactions involving pyrrolidine derivatives and nitroalkenes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have facilitated its broader application in both academic research and industrial settings.
From an environmental perspective, understanding the degradation pathways of 1-(4-nitrobut-3-en-1-yllpyrrolidine is crucial for assessing its environmental impact. Studies have shown that under certain conditions, such as UV irradiation or microbial action, the compound undergoes degradation into less complex molecules. This knowledge is essential for developing sustainable practices in its production and disposal.
In conclusion, 1-(4-nitrobut-3-en-l-yllpyrrolidine (CAS No. 2229645-35-X) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with ongoing research into its applications and environmental behavior, ensure that it remains a focal point for innovation in chemistry and related fields.
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